1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine
Description
1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine is a substituted benzylamine derivative characterized by a methoxy group at the para position and a methylsulfanyl (methylthio) group at the meta position on the phenyl ring, with a primary amine (-CH2NH2) attached to the aromatic core. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
CAS No. |
785741-27-7 |
|---|---|
Molecular Formula |
C9H13NOS |
Molecular Weight |
183.27 g/mol |
IUPAC Name |
(4-methoxy-3-methylsulfanylphenyl)methanamine |
InChI |
InChI=1S/C9H13NOS/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6,10H2,1-2H3 |
InChI Key |
SYNZGLBHMKYQCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and methylthiol.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction.
Reduction: The intermediate is then subjected to reduction conditions to form the desired amine compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, including the use of catalysts and controlled temperature and pressure settings to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxy or methylsulfanyl groups.
Scientific Research Applications
1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogues and their properties:
Key Observations:
- Electron Effects: The methylsulfanyl group (-SCH3) in the target compound acts as a weak electron-donor, contrasting with the strong electron-withdrawing -CF3 group in the trifluoromethyl analogue .
- Lipophilicity : The -SCH3 group increases lipophilicity (logP ~2.5), whereas the -CF3 analogue (logP ~2.8) shows higher hydrophobicity due to fluorine atoms .
Industrial and Commercial Relevance
- Market Trends : Compounds like 1-[3-(1H-pyrazol-1-yl)phenyl]methanamine are projected to grow in demand (CAGR ~5.2% by 2025), driven by applications in kinase inhibitors and anticancer agents .
- Supplier Landscape : The target compound and its analogues (e.g., 4-(methylsulfonyl)benzylamine hydrochloride) are supplied by specialized manufacturers like Enamine Ltd, with pricing influenced by substituent complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
